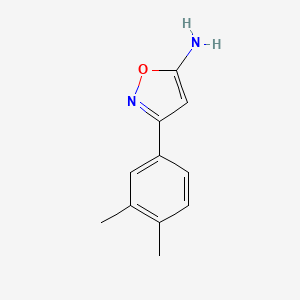

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine

Beschreibung

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a 3,4-dimethylphenyl group at position 3 and an amino group at position 5. This compound belongs to the class of 1,2-oxazole derivatives, which are characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The 3,4-dimethylphenyl substituent introduces steric and electronic effects that influence its physicochemical and biological properties. For instance, derivatives such as 3,4-dimethyl-N-[(E)-3-nitrobenzylidene]-1,2-oxazol-5-amine (a Schiff base of the parent amine) are synthesized via reactions between 5-amino-3,4-dimethylisoxazole and aldehydes .

The compound’s structural features, including the electron-donating methyl groups and the polar amino group, make it a candidate for applications in medicinal chemistry and materials science. Its characterization typically involves spectroscopic techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry, as well as chromatographic methods (e.g., TLC with Rf values) to confirm purity and identity .

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-3-4-9(5-8(7)2)10-6-11(12)14-13-10/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCBKZJVNSTXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the oxazole ring using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

On an industrial scale, the production of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted oxazoles, amine derivatives, and various functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

3-(4-Methoxyphenyl)-1,2-oxazol-5-amine

This analogue replaces the 3,4-dimethylphenyl group with a 4-methoxyphenyl substituent.

5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine

Fluorine substituents at the 2- and 4-positions of the phenyl ring introduce electronegativity and lipophilicity, which could improve blood-brain barrier penetration in pharmacological contexts. This compound (CAS 1803574-06-2) is structurally distinct due to the fluorine atoms and the oxazole amine’s positional isomerism (amine at position 3 vs. 5) .

Oxazole and Oxadiazole Derivatives with Varied Substituents

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine

Replacing the oxazole ring with a 1,2,4-oxadiazole ring alters electronic distribution and hydrogen-bonding capacity. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound relevant in drug design. However, its biological activity remains uncharacterized in the evidence .

[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine

This derivative features a methylamine side chain on the oxadiazole ring.

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

While direct data for 3-(3,4-dimethylphenyl)-1,2-oxazol-5-amine are unavailable, related compounds exhibit melting points in the range of 120–130°C (e.g., pyrazoline derivatives in ). Fluorinated analogues like 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine may have lower melting points due to increased molecular symmetry .

Spectroscopic Features

- FT-IR: The amino group in oxazole amines typically shows N-H stretching vibrations near 3300–3500 cm⁻¹. Aromatic C-H and C=N/C-O stretches appear between 1600–1500 cm⁻¹ .

- NMR : ¹H NMR spectra for dimethylphenyl-substituted compounds display aromatic proton signals in the δ 6.8–7.5 ppm range, with methyl groups resonating at δ 2.2–2.5 ppm. ¹³C NMR confirms the oxazole ring carbons at δ 150–160 ppm .

Data Tables Summarizing Key Properties

Biologische Aktivität

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring, which is known for its diverse pharmacological properties. Research has indicated that derivatives of isoxazole can exhibit various biological activities, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine includes a five-membered isoxazole ring with a 3,4-dimethylphenyl group attached. This specific substitution pattern influences its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine |

The biological activity of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate the activity of these molecular targets, leading to therapeutic effects. Specific pathways influenced by this compound include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can bind to receptors that regulate cellular signaling processes.

Antimicrobial Properties

Research indicates that 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Case Studies

-

Study on Anticancer Effects:

A study published in a peer-reviewed journal explored the effects of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-amine on MCF-7 cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, increasing the expression of pro-apoptotic markers such as p53 and caspase-3. -

Antimicrobial Activity Assessment:

Another investigation assessed the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. The findings suggested that it could serve as a potential lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.